Undecanoic acid, monoamide with piperazine-1-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of undecanoic acid, monoamide with piperazine-1-ethylamine involves a skillful process that ensures high yield . The synthetic route typically involves the reaction of undecanoic acid with piperazine-1-ethylamine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Undecanoic acid, monoamide with piperazine-1-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Undecanoic acid, monoamide with piperazine-1-ethylamine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antifungal properties . In medicine, it is explored for its therapeutic potential in treating fungal infections . Additionally, it finds applications in the cosmetics industry due to its potential benefits for skin health .
Mechanism of Action
The mechanism of action of undecanoic acid, monoamide with piperazine-1-ethylamine involves modulation of metabolic pathways. It affects the expression of genes critical for fungal virulence, thereby exerting its antifungal effects . The compound interacts with molecular targets in the cell wall and membrane assembly processes, lipid metabolism, and pathogenesis .
Comparison with Similar Compounds
Undecanoic acid, monoamide with piperazine-1-ethylamine can be compared with other similar compounds such as undecanoic acid and piperazine derivatives. While undecanoic acid is known for its antifungal properties , the addition of piperazine-1-ethylamine enhances its biological activity and broadens its range of applications. This compound’s unique structure allows it to interact with multiple molecular targets, making it more versatile compared to its individual components.
Properties
CAS No. |
93920-30-0 |
---|---|
Molecular Formula |
C17H35N3O |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)undecanamide |
InChI |
InChI=1S/C17H35N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h18H,2-16H2,1H3,(H,19,21) |
InChI Key |
CNYLQKGMLFZWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.